molecular formula C8H9FN2O2 B2643042 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine CAS No. 2196214-08-9

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

Cat. No. B2643042
CAS RN: 2196214-08-9
M. Wt: 184.17
InChI Key: PNRWCUZKNIAFPJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine is a pyrimidine analog. Pyrimidine analogs are widely used in the treatment of cancer . 5-Fluorouracil (5-FU), the most widely used pyrimidine analog, is used to treat over 2 million cancer patients each year .


Synthesis Analysis

The synthesis of fluorinated pyrimidines (FPs) like 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine has been a subject of research for many years. The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine is similar to that of other pyrimidine analogs. The structures of the H-bonded complexes formed from interaction between 5-fluorouracil and the nucleobases of cytosine, thymine, and uracil have been studied .


Chemical Reactions Analysis

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine, like other fluorinated pyrimidines, interferes with DNA synthesis by blocking the thymidylate synthetase conversion of deoxyuridylic acid to thymidylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine are influenced by the presence of fluorine. Fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation, the strength of the C–F bond, and the relatively small size of fluorine relative to other potential substituents all contribute to the properties of fluorinated pyrimidines .

Scientific Research Applications

Cancer Treatment

“5-Fluoro-2-(oxolan-3-yloxy)pyrimidine” is a type of fluorinated pyrimidine, which has been widely used in the treatment of cancer . The most well-known fluorinated pyrimidine is 5-Fluorouracil (5-FU), which is used to treat more than 2 million cancer patients each year .

Inhibition of Thymidylate Synthase

Fluorinated pyrimidines, including “5-Fluoro-2-(oxolan-3-yloxy)pyrimidine”, have been found to inhibit thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) . This inhibition plays a crucial role in the anti-cancer activity of these compounds .

Inhibition of RNA Modifying Enzymes

Recent studies have discovered new roles for RNA modifying enzymes that are inhibited by 5-FU substitution, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase . This suggests that “5-Fluoro-2-(oxolan-3-yloxy)pyrimidine” may also have similar effects.

Inhibition of DNA Modifying Enzymes

Enzymes not previously implicated in fluorinated pyrimidine activity, including DNA topoisomerase 1 (Top1), have been established as mediating the anti-tumor activity of these compounds . This opens up new avenues for the use of “5-Fluoro-2-(oxolan-3-yloxy)pyrimidine” in cancer treatment.

Study of Nucleic Acid Structure and Dynamics

Fluorinated pyrimidines have been used to prepare RNA and DNA substituted with these compounds for biophysical and mechanistic studies . This has provided new insights into how these compounds perturb nucleic acid structure and dynamics .

Development of Fluorogenic Heterocyclic Compounds

Fluorogenic heterocyclic compounds, such as “5-Fluoro-2-(oxolan-3-yloxy)pyrimidine”, display advantages over hydrocarbon-based fluorophores . They have simpler and greener synthetic methodologies, potential chelating abilities for ions due to heteroatoms (B, N, O or S), and better solubility in green solvents .

Safety And Hazards

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine, like other fluorinated pyrimidines, is used as a chemotherapy medication. Side effects of use by injection are common and may include inflammation of the mouth, loss of appetite, low blood cell counts, hair loss, and inflammation of the skin .

Future Directions

The future of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine and other fluorinated pyrimidines lies in the development of strategies that increase their anticancer activity. This includes the use of polymeric FPs that may enable the more precise use of FPs for cancer treatment in the era of personalized medicine . There is also potential for further development of immunotherapy in combination with DNA analog drugs involving 5-FU .

properties

IUPAC Name

5-fluoro-2-(oxolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRWCUZKNIAFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

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